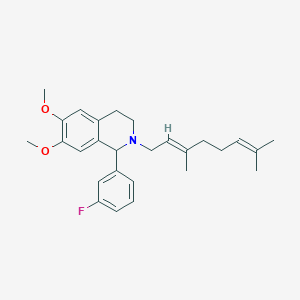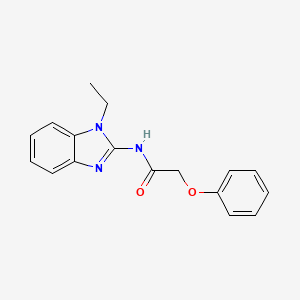
N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MMMP, is a synthetic compound that belongs to the class of pyrrolidine carboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by interacting with the endocannabinoid system. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can activate cannabinoid receptors and modulate their downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammatory diseases, such as arthritis and colitis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, this compound has been shown to modulate the activity of the endocannabinoid system, which can affect various physiological processes, such as appetite, mood, and pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its potential as a novel pharmacological agent for the treatment of various diseases. This compound has been shown to exhibit promising pharmacological activities in preclinical studies, suggesting its potential as a drug candidate. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the synthesis of this compound can be challenging, and the yield can be low. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of lab experiments.
Orientations Futures
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One of the main areas of research is the development of more efficient synthesis methods for this compound, which can improve the yield and reduce the cost of production. Another area of research is the elucidation of the exact mechanism of action of this compound, which can provide insights into its pharmacological activities and potential therapeutic applications. Additionally, the evaluation of the safety and efficacy of this compound in clinical trials is necessary to determine its potential as a drug candidate. Finally, the identification of novel derivatives of this compound with improved pharmacological activities can lead to the development of more potent and selective drugs for the treatment of various diseases.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. The synthesis of this compound involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-phenylpyrrolidine-3-carboxamide in the presence of triethylamine to obtain this compound. This compound has been extensively studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes. The exact mechanism of action of this compound is not fully understood, and there are some limitations associated with its use in lab experiments. However, there are several future directions for the study of this compound, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the evaluation of its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-phenylpyrrolidine-3-carboxamide in the presence of triethylamine to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes, such as pain sensation, appetite, and mood regulation.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-8-9-17(24-2)16(10-13)20-19(23)14-11-18(22)21(12-14)15-6-4-3-5-7-15/h3-10,14H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWLSMRUKTVWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(cycloheptylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5355908.png)
![2-cyclohexyl-7-(3-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5355912.png)

![4-(hydroxymethyl)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-4-azepanol](/img/structure/B5355923.png)
![3-(1H-imidazol-4-ylmethyl)-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5355925.png)




![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5355978.png)

![3-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5355986.png)
![N-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B5355997.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5355999.png)
